2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes a triazole ring substituted with a 2,4-dichlorophenyl group (electron-withdrawing) and a 3-methylphenyl group (electron-donating), which may enhance steric and electronic interactions with biological targets.
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N4OS/c1-15-5-4-6-19(12-15)31-24(20-9-8-18(26)13-21(20)27)29-30-25(31)33-14-23(32)28-22-10-7-16(2)11-17(22)3/h4-13H,14H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFQSCYELZCKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. This compound has garnered interest in pharmacological research due to its diverse biological activities, particularly in antifungal and antibacterial applications. The presence of the triazole ring and sulfanyl group enhances its reactivity and interaction with various biological targets.
- Molecular Formula : C26H24Cl2N4OS
- Molecular Weight : Approximately 511.45 g/mol
The biological activity of this compound is attributed to its structural components:
- Triazole Ring : Known for its antifungal properties, the triazole group inhibits fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis.
- Sulfanyl Group : This moiety enhances the compound's reactivity and may facilitate interactions with biological macromolecules.
- Aromatic Substituents : The dichlorophenyl and methylphenyl groups may improve binding affinity to biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antifungal Activity
- The triazole component is effective against various fungal pathogens by inhibiting ergosterol synthesis.
- Preliminary studies suggest efficacy against strains such as Candida albicans and Aspergillus species.
-
Antibacterial Activity
- Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Studies have shown that it can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus.
-
Antioxidant Activity
- Demonstrates potential antioxidant capabilities, which can mitigate oxidative stress in biological systems.
-
Anticancer Potential
- Some derivatives of triazoles have shown promise in cancer treatment by inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Research Findings
- A study highlighted that compounds similar to this triazole derivative exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL against various bacterial strains .
- Another investigation into the antioxidant properties revealed that the compound showed comparable efficacy to ascorbic acid in scavenging free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
- Molecular docking studies have suggested strong binding affinities between this compound and target enzymes involved in fungal metabolism, reinforcing its potential as a lead compound for antifungal drug development .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. In silico studies have demonstrated promising docking scores, suggesting that the compound can effectively bind to the active site of 5-LOX, potentially leading to reduced production of leukotrienes and other inflammatory mediators .
Case Study: In vitro assays showed that derivatives of this compound significantly reduced pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study: A study revealed that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations, indicating its potential as a therapeutic agent for bacterial infections .
Antitumor Activity
Compounds with similar structural features have shown promise in inhibiting tumor growth across various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Study: In vitro studies on breast cancer cell lines (MCF-7) indicated a notable reduction in cell viability upon treatment with this compound. The observed effects were linked to mitochondrial pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole ring or the phenyl substituents could enhance its biological activity and selectivity toward specific targets.
| Modification | Effect |
|---|---|
| Substitution on Triazole Ring | Enhanced 5-LOX inhibition |
| Altering Phenyl Groups | Improved antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of 1,2,4-triazole acetamides is highly dependent on substituents at the triazole ring and the acetamide side chain. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity : Dichlorophenyl and dimethylphenyl groups in the target compound likely increase logP compared to methoxy or fluorophenyl analogs, enhancing blood-brain barrier penetration .
- Hydrogen Bonding : Sulfanyl and acetamide groups facilitate interactions with enzymes (e.g., cyclooxygenase) or microbial targets .
- Metabolic Stability : Bulky substituents (e.g., 2,4-dimethylphenyl) may reduce cytochrome P450-mediated oxidation, extending half-life .
Preparation Methods
Synthesis of 5-(2,4-Dichlorophenyl)-4-(3-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized through a cyclocondensation reaction:
- Hydrazide Formation : 2,4-Dichlorophenylacetic acid is esterified with methanol under acidic conditions (Fischer esterification), followed by treatment with hydrazine hydrate to yield the corresponding hydrazide.
- Cyclization : The hydrazide reacts with methyl isothiocyanate in a basic methanol solution (10% NaOH) at 225°C for 3–6 hours. This step forms the 1,2,4-triazole ring, with the 3-methylphenyl group introduced via a nucleophilic aromatic substitution.
Reaction Conditions :
Synthesis of N-(2,4-Dimethylphenyl)-2-Bromoacetamide
The acetamide side chain is prepared separately:
- Acylation : 2,4-Dimethylaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C.
- Purification : The crude product is washed with ice-cold water and recrystallized from ethanol.
Reaction Conditions :
- Temperature: 0–5°C
- Solvent: Dichloromethane
- Yield: 85–90%
Coupling of Triazole-Thiol with Bromoacetamide
The final step involves a nucleophilic substitution reaction:
- Deprotonation : The triazole-thiol (0.1 mol) is treated with sodium hydride (NaH) in dry DCM to generate the thiolate anion.
- Alkylation : N-(2,4-Dimethylphenyl)-2-bromoacetamide (0.12 mol) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
Reaction Conditions :
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Temperature | 225°C (cyclization) | Higher temperatures reduce cyclization time but risk decomposition |
| Solvent | Methanol | Polar protic solvent enhances nucleophilicity of intermediates |
| Molar Ratio | 1:1.2 (thiol:bromoacetamide) | Excess bromoacetamide drives reaction completion |
| Catalyst | NaH | Strong base ensures complete deprotonation of thiol |
Side reactions, such as over-alkylation or oxidation of the thiol group, are mitigated by maintaining an inert atmosphere (N₂).
Spectroscopic Characterization
The compound’s structure is confirmed through advanced analytical techniques:
¹H NMR Analysis
¹³C NMR Analysis
High-Resolution Mass Spectrometry (HRMS)
- Observed [M+H]⁺: m/z 528.0743 (calculated 528.0746 for C₂₅H₂₂Cl₂N₄OS).
Comparative Analysis of Synthetic Approaches
Alternative methodologies reported in the literature include:
- Microwave-Assisted Synthesis : Reduces cyclization time from 6 hours to 30 minutes but requires specialized equipment.
- Solid-Phase Synthesis : Offers higher purity but lower overall yields (45–50%) due to resin loading limitations.
The conventional solution-phase method remains preferred for scalability and cost-effectiveness.
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- Methodological Answer : The synthesis requires careful selection of starting materials (e.g., pyrimidoindole or triazole frameworks) and sequential reactions to introduce substituents. Critical steps include:
- Framework Construction : Begin with forming the triazole or pyrimidoindole core using cyclization reactions (e.g., condensation of thiosemicarbazides or hydrazine derivatives) .
- Substituent Introduction : Attach the 2,4-dichlorophenyl and 3-methylphenyl groups via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Purification : Employ column chromatography or recrystallization with solvents like ethanol or dichloromethane to isolate intermediates and final products .
Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting catalysts (e.g., DCC for amide bond formation) .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure?
- Methodological Answer : A combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY for substituent connectivity) and Mass Spectrometry (MS) (ESI-TOF for molecular ion confirmation) is essential .
- NMR Analysis : Assign peaks to specific protons (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) and verify stereochemistry .
- Fourier-Transform Infrared (FT-IR) : Confirm functional groups like C=O (1650–1750 cm⁻¹) and S–C (600–700 cm⁻¹) .
Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., data collection at 100 K using Mo-Kα radiation) .
Q. How can researchers preliminarily assess the compound's biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using MTT assays on cancer cell lines .
- Enzyme Inhibition : Test interactions with targets like cytochrome P450 or kinases using fluorometric or colorimetric substrates .
- Comparative Analysis : Compare activity with structural analogs (e.g., triazole derivatives) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. What strategies optimize synthesis yield and purity for scale-up studies?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields may occur in DMF at 80°C .
- Purification Refinement : Replace column chromatography with preparative HPLC for faster separation .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., sulfanyl or acetamide bonds) .
Q. How can conflicting data regarding the compound's stability under physiological conditions be resolved?
- Methodological Answer :
- Controlled Replicates : Repeat stability assays (e.g., PBS buffer at pH 7.4, 37°C) with rigorous exclusion of oxygen and light .
- Orthogonal Techniques : Combine HPLC (to detect degradation products) with LC-MS/MS for structural elucidation of byproducts .
- Comparative Studies : Test analogs with modified substituents (e.g., replacing sulfanyl with methylene) to pinpoint instability sources .
Q. What experimental approaches validate the compound's interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- In Silico Docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis studies to validate critical residues .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Methodological Answer :
- Combination Index (CI) : Calculate CI values using the Chou-Talalay method in cell viability assays (e.g., synergism at CI < 1) .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways enhanced by combination therapy .
- In Vivo Models : Test efficacy in xenograft mice with co-administration of standard chemotherapeutics (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
